

An In-depth Technical Guide on the Biochemical and Physical Properties of Ludaconitine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ludaconitine, a C-19 norditerpenoid alkaloid isolated from plants of the Aconitum genus, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the currently available data on the biochemical and physical properties of **Ludaconitine**. The document is intended to serve as a foundational resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development. It consolidates key quantitative data, details on experimental methodologies, and visual representations of related biological pathways and experimental workflows to facilitate a deeper understanding of this complex natural compound.

Introduction

Aconitum species, commonly known as aconite or monkshood, have a long history of use in traditional medicine, alongside a notorious reputation for toxicity. These dual characteristics are primarily attributed to a diverse array of norditerpenoid and diterpenoid alkaloids. **Ludaconitine** is one such C-19 norditerpenoid alkaloid that has been identified in species including Aconitum spicatum (Bruhl) Stapf.[1] While research on **Ludaconitine** is not as extensive as for some other aconite alkaloids like aconitine, it has demonstrated noteworthy biological activity, particularly as an antileishmanial agent.[1] This guide aims to synthesize the existing knowledge on **Ludaconitine**'s physicochemical properties and biological effects to support further investigation and potential therapeutic development.



Physical and Chemical Properties

The fundamental physical and chemical characteristics of a compound are crucial for its identification, purification, and formulation. While some specific physical constants for **Ludaconitine** are not widely reported, the available data is summarized below.

Data Presentation: Physicochemical Properties of Ludaconitine



Property	Value	Source	
Chemical Name	[(2R,3R,4R,5S,6S,8R,13R,14R,16S,17S,18R)-11-ethyl-5,8,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.0.13,17]nonadecan-4-yl] benzoate	[2]	
CAS Number	82144-72-7	[3][4]	
Molecular Formula	C32H45NO9	[3]	
Molecular Weight	587.71 g/mol [3]		
Appearance	Not explicitly reported, but related alkaloids are often white crystalline solids.		
Melting Point	Not available for Ludaconitine. 8-Acetyl Ludaconitine has a melting point of 214 °C.[5]	_	
Boiling Point	Not available.	_	
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Insoluble in water.	-	
Purity	Commercially available with >98% purity.[3]		

Note: It is critical to distinguish **Ludaconitine** from its acetylated derivative, 8-Acetyl **Ludaconitine** (CAS 127-29-7), which has different physical properties.[5]

Biochemical Properties and Biological Activity



The primary reported biological activity of **Ludaconitine** is its antileishmanial effect. Further research is needed to explore other potential biochemical and pharmacological properties.

Antileishmanial Activity

Ludaconitine has been shown to exhibit in vitro activity against Leishmania major, the protozoan parasite responsible for cutaneous leishmaniasis.

Data Presentation: In Vitro Antileishmanial Activity of

Ludaconitine

Parameter	Value	Organism	Source
IC50	36.10 ± 3.4 μg/mL	Leishmania major	[1]

Potential Mechanism of Action (Hypothesized)

The precise molecular mechanism of action for **Ludaconitine** has not been fully elucidated. However, many norditerpenoid alkaloids isolated from Aconitum species are known to interact with voltage-gated sodium channels (VGSCs). It is plausible that **Ludaconitine** may share this property, which is a common mechanism for the analgesic and toxic effects of other aconite alkaloids. Further electrophysiological studies are required to confirm this hypothesis and to determine its selectivity for different sodium channel subtypes.

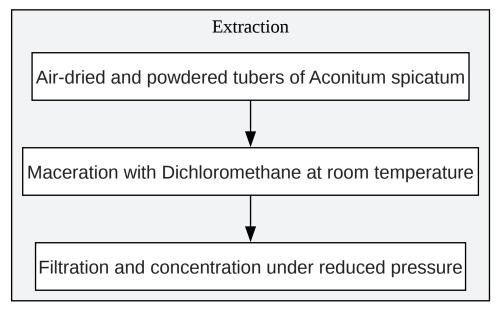
Experimental Protocols

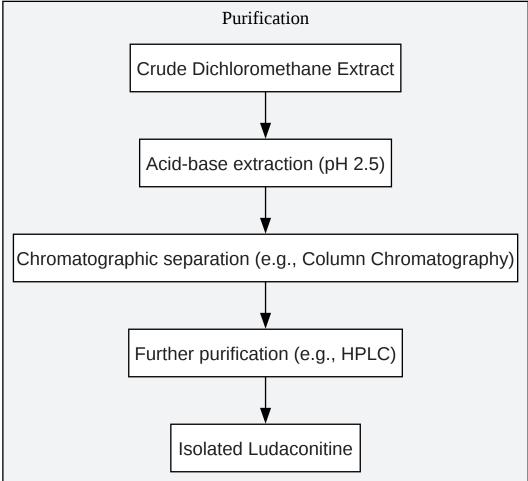
This section provides detailed methodologies for key experiments related to the study of **Ludaconitine**, based on established protocols for similar compounds and assays.

Extraction and Isolation of Ludaconitine from Aconitum spicatum

The following is a generalized workflow for the extraction and isolation of norditerpenoid alkaloids from Aconitum species, adapted from methodologies reported for related compounds.







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Fig. 1: General workflow for **Ludaconitine** extraction and isolation.



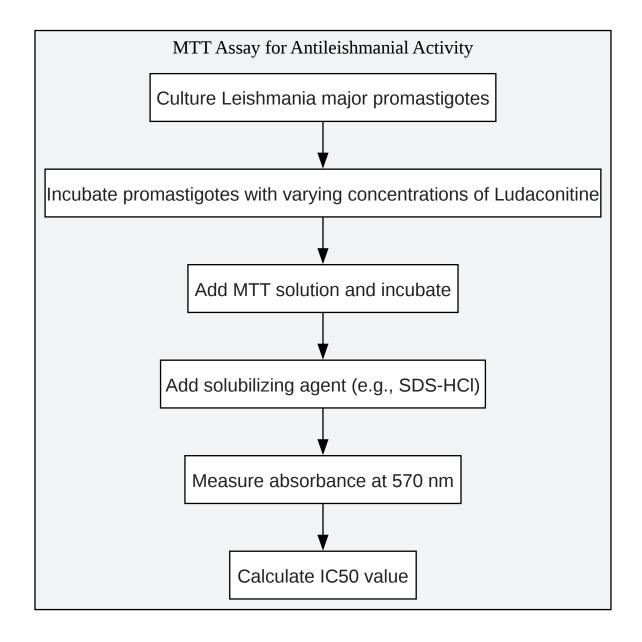
Detailed Protocol:

- Extraction: Air-dried and powdered tubers of Aconitum spicatum are macerated with dichloromethane at room temperature for an extended period (e.g., 72 hours), with the solvent being replaced periodically. The collected extracts are filtered and combined.
- Concentration: The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude dichloromethane extract.
- Acid-Base Extraction: The crude extract is subjected to an acid-base extraction procedure.
 The extract is dissolved in an appropriate solvent and partitioned against an acidic aqueous solution (e.g., pH 2.5). The acidic aqueous layer, containing the protonated alkaloids, is then basified and re-extracted with an organic solvent.
- Chromatographic Purification: The resulting alkaloid fraction is subjected to chromatographic separation techniques. This may involve column chromatography over silica gel or alumina, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).
- Final Purification: Fractions containing Ludaconitine are further purified using High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

In Vitro Antileishmanial Activity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and can be adapted to determine the viability of Leishmania promastigotes.





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Fig. 2: Workflow for the in vitro antileishmanial MTT assay.

Detailed Protocol:

- Cell Culture:Leishmania major promastigotes are cultured in an appropriate medium (e.g., M199) supplemented with fetal bovine serum until they reach the stationary phase.
- Assay Setup: The promastigotes are seeded into a 96-well microtiter plate at a specific density (e.g., 2 x 10⁶ cells/mL).

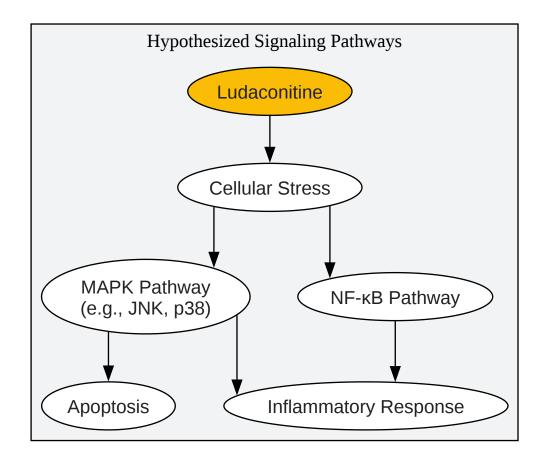


- Compound Addition: Ludaconitine, dissolved in a suitable solvent like DMSO, is added to the wells at various concentrations. Control wells containing the solvent alone are also included.
- Incubation: The plate is incubated at a temperature suitable for promastigote growth (e.g., 22
 °C) for 72 hours.
- MTT Addition: Following incubation, an MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.
- Solubilization: A solubilizing agent, such as a 10% SDS solution in 0.01 N HCl, is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
- Data Analysis: The percentage of parasite viability is calculated relative to the control wells, and the IC₅₀ value is determined by non-linear regression analysis.

Signaling Pathways (Hypothesized)

While specific signaling pathways modulated by **Ludaconitine** have not been experimentally determined, related aconitine alkaloids are known to influence pathways associated with cellular stress and inflammation. Given the toxic potential of many Aconitum alkaloids, it is plausible that **Ludaconitine** could impact pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-kB) signaling cascades. These pathways are central to cellular responses to a wide range of stimuli, including toxins and pathogens.





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